2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dichloro and methoxymethyl groups, as well as a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Hydrolysis: Formation of 2,5-dichlorobenzoic acid and 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2-hydroxy-5-methoxy-phenyl)-benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the methoxymethyl group and the thiadiazole ring, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9Cl2N3O2S |
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Molecular Weight |
318.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H9Cl2N3O2S/c1-18-5-9-15-16-11(19-9)14-10(17)7-4-6(12)2-3-8(7)13/h2-4H,5H2,1H3,(H,14,16,17) |
InChI Key |
IMPOWKPLFRITKM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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